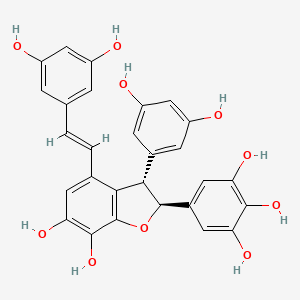
Scirpusin C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Scirpusin C is a natural product found in Syagrus romanzoffiana with data available.
Aplicaciones Científicas De Investigación
Pharmacological Properties
1. Antioxidant Activity
Scirpusin C exhibits significant antioxidant properties, which are crucial for combating oxidative stress—a factor implicated in various chronic diseases. Research indicates that stilbenoids like this compound can scavenge free radicals and enhance the body’s antioxidant defenses, thereby protecting cells from damage .
2. Neuroprotective Effects
Studies have demonstrated that this compound may play a role in neuroprotection. It has been shown to inhibit acetylcholinesterase activity, which is beneficial in conditions like Alzheimer’s disease. The compound also exhibits protective effects against amyloid-beta-induced neurotoxicity in neuronal cell models .
3. Cardiovascular Benefits
Research indicates that this compound can enhance coronary flow through mechanisms involving nitric oxide production and vasodilating prostanoids. This suggests potential applications in treating cardiovascular diseases by improving blood flow and reducing vascular resistance .
4. Anti-Obesity Potential
this compound has been included in studies evaluating the efficacy of extracts from Cyperus rotundus for weight management. These studies suggest that the compound may help reduce body weight and lipid levels by inhibiting adipocyte differentiation and promoting lipid metabolism .
Case Study 1: Neuroprotective Effects
A study investigated the effects of this compound on cognitive function using a scopolamine-induced memory impairment model in mice. Results indicated that pretreatment with this compound significantly improved learning behaviors compared to controls, highlighting its potential as a neuroprotective agent .
Case Study 2: Cardiovascular Effects
In isolated rat hearts, this compound was administered to assess its impact on coronary flow. The results showed a concentration-dependent increase in coronary flow, demonstrating its potential use in managing cardiovascular conditions .
Case Study 3: Weight Management
A clinical trial assessed the efficacy of Cyperus rotundus extract containing this compound on obese individuals over 90 days. Participants experienced significant reductions in body weight and waist circumference, suggesting that this compound may aid in obesity management .
Propiedades
Fórmula molecular |
C28H22O10 |
|---|---|
Peso molecular |
518.5 g/mol |
Nombre IUPAC |
5-[(2S,3S)-3-(3,5-dihydroxyphenyl)-4-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]-6,7-dihydroxy-2,3-dihydro-1-benzofuran-2-yl]benzene-1,2,3-triol |
InChI |
InChI=1S/C28H22O10/c29-16-3-12(4-17(30)10-16)1-2-13-7-22(35)26(37)28-23(13)24(14-5-18(31)11-19(32)6-14)27(38-28)15-8-20(33)25(36)21(34)9-15/h1-11,24,27,29-37H/b2-1+/t24-,27+/m0/s1 |
Clave InChI |
MXKNWJGLXBWKHE-MEYGYVAISA-N |
SMILES isomérico |
C1=C(C=C(C=C1O)O)/C=C/C2=CC(=C(C3=C2[C@@H]([C@H](O3)C4=CC(=C(C(=C4)O)O)O)C5=CC(=CC(=C5)O)O)O)O |
SMILES canónico |
C1=C(C=C(C=C1O)O)C=CC2=CC(=C(C3=C2C(C(O3)C4=CC(=C(C(=C4)O)O)O)C5=CC(=CC(=C5)O)O)O)O |
Sinónimos |
scirpusin C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















